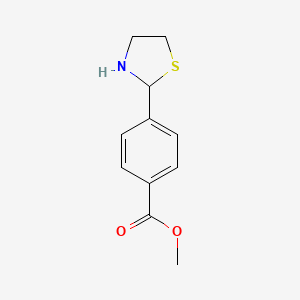
(2,2-Dimethylcyclopropyl)methanamine hydrochloride
Overview
Description
“(2,2-Dimethylcyclopropyl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H14ClN . It is used in scientific research due to its unique structure, which makes it valuable for studying reactions and mechanisms.
Synthesis Analysis
The synthesis of amides from (2,2-Dimethylcyclopropyl)methanamine hydrochloride has been reported . For instance, N-((2,2-Dimethylcyclopropyl)methyl)benzamide was synthesized by adding benzoyl chloride dropwise to a cooled (0 °C) solution of (2,2-dimethylcyclopropyl)methanamine hydrochloride and triethylamine (Et3N) in dichloromethane (DCM) .Molecular Structure Analysis
The molecular weight of (2,2-Dimethylcyclopropyl)methanamine hydrochloride is 135.64 g/mol . The InChI code for this compound is 1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1H .Physical And Chemical Properties Analysis
(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Chemoenzymatic Synthesis and Derivative Applications
A study highlights the chemoenzymatic synthesis of enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines from a biotransformation process using Rhodococcus erythropolis. The synthesized chiral diamines and their transformation into chiral salen derivatives underline the compound's utility in producing enantiomerically pure substances for further chemical applications (Feng et al., 2006).
Novel Compound Synthesis
Research into the synthesis of novel compounds, such as a 1,3-Dithiolane Compound synthesized through a condensation reaction, demonstrates the flexibility of (2,2-Dimethylcyclopropyl)methanamine hydrochloride in forming structurally complex molecules for potentially varied applications, including material science and pharmaceuticals (Zhai Zhi-we, 2014).
Surface-catalyzed Reactions
The compound's role in surface-catalyzed reactions, particularly in the formation of active-site imines, suggests its potential in catalysis research. This application is crucial for understanding reaction mechanisms and developing new catalytic processes (Mascavage et al., 2006).
Metallacycloalkanes Reactions
In organometallic chemistry, (2,2-Dimethylcyclopropyl)methanamine hydrochloride is involved in reactions of metallacycloalkanes, illustrating its use in studying metal-mediated synthesis and the creation of new organometallic compounds (Binger & Doyle, 1978).
Asymmetric Hydrophosphination Reaction
A novel chiral palladacycle was developed for use in asymmetric hydrophosphination reactions, showcasing the compound's utility in asymmetric synthesis, which is vital for producing chiral molecules with specific optical activities (Yap et al., 2014).
Chromatography and Complexation
The compound's application extends to chromatography and selective complexation techniques, illustrating its use in the purification and isolation of specific chemical entities. This application is crucial for analytical and preparative chemistry, where purity and specificity are essential (Geue & Searle, 1983).
Safety And Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2,2-dimethylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXSSFDRTWSKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylcyclopropyl)methanamine hydrochloride | |
CAS RN |
926019-11-6 | |
| Record name | Cyclopropanemethanamine, 2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926019-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-dimethylcyclopropyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)






![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)


![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

